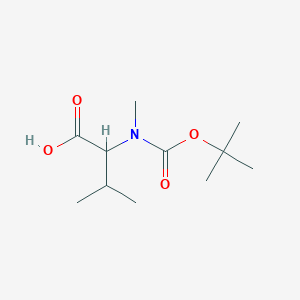

Boc-N-Me-Dl-Val-Oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

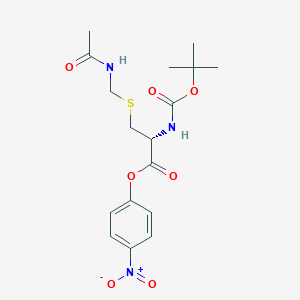

“Boc-N-Me-Dl-Val-Oh” is an amino acid derived compound that functions as a useful pharmaceutical intermediate and is also employed as a reagent used in organic synthesis . It is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent .

Synthesis Analysis

“Boc-N-Me-Dl-Val-Oh” is synthesized from commercially available materials . The Boc-N-Me-L-Val-OH fragment along with the HATU/DIPEA coupling condition was applied to avoid the diketopiperazine side reaction in solution phase synthesis .Molecular Structure Analysis

The molecular formula of “Boc-N-Me-Dl-Val-Oh” is C11H21NO4 . Its molecular weight is 231.29 g/mol . The IUPAC name is 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid .Chemical Reactions Analysis

“Boc-N-Me-Dl-Val-Oh” is used in the synthesis of lactam analog of actinomycin D . It is also used as a standard building block for the introduction of valine amino-acid residues by Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

“Boc-N-Me-Dl-Val-Oh” is a white powder . It has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

“Boc-N-Me-Dl-Val-Oh” is an amino acid derived compound that functions as a useful pharmaceutical intermediate . It plays a crucial role in the development and production of various drugs.

Organic Synthesis

This compound is employed as a reagent used in organic synthesis . It can be used to create a wide range of complex organic molecules for various applications.

Antitumor Chemotherapeutic Agent

“Boc-N-Me-Dl-Val-Oh” is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent . This highlights its importance in cancer research and treatment.

Biological Activity Study

It can be used as a model compound for studying enzyme activity, metabolic pathway, interaction between protein and other molecules . This makes it valuable in biological research and medicinal chemistry.

Peptide Synthesis

“Boc-N-Me-Dl-Val-Oh” is a standard building block for the introduction of valine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . This process is fundamental in the production of peptides, which have numerous applications in therapeutic, diagnostic, and research contexts.

Protein Interaction Studies

Given its structure and properties, “Boc-N-Me-Dl-Val-Oh” can be used to study the interaction between proteins and other molecules . This is crucial in understanding biological processes and developing targeted therapies.

Safety and Hazards

When handling “Boc-N-Me-Dl-Val-Oh”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers The relevant papers retrieved did not provide additional information beyond what has been included in the above sections .

Mecanismo De Acción

Target of Action

Boc-N-Me-Dl-Val-Oh is a derivative of the amino acid valine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are therefore the peptide chains that it is incorporated into during synthesis .

Mode of Action

As a building block in peptide synthesis, Boc-N-Me-Dl-Val-Oh interacts with its targets by being incorporated into the growing peptide chain . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The methyl group (Me) makes the valine residue more hydrophobic, which can influence the properties of the final peptide .

Biochemical Pathways

The exact biochemical pathways affected by Boc-N-Me-Dl-Val-Oh would depend on the specific peptide that it is incorporated into . As a modified amino acid, it could potentially influence protein-protein interactions, enzymatic activity, or other biological processes depending on the context .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and distributed throughout the body . The Boc group is typically removed during or after peptide synthesis, while the fate of the methylated valine residue would depend on the metabolic pathways of the organism .

Result of Action

The molecular and cellular effects of Boc-N-Me-Dl-Val-Oh are largely determined by the peptide it is incorporated into . By altering the properties of the peptide, it could potentially influence a wide range of biological processes .

Action Environment

The action, efficacy, and stability of Boc-N-Me-Dl-Val-Oh are influenced by various environmental factors. These include the conditions of the peptide synthesis (e.g., temperature, pH), the biological environment (e.g., presence of enzymes, pH), and storage conditions . For instance, it should be stored in a dark place at room temperature .

Propiedades

IUPAC Name |

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398479 |

Source

|

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-Dl-Val-Oh | |

CAS RN |

13850-91-4 |

Source

|

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)